7-O-Methylaloeresin A
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Overview
Description
Preparation Methods
7-O-Methylaloeresin A is typically isolated from natural sources such as Commiphora socotrana. The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound
Chemical Reactions Analysis
7-O-Methylaloeresin A undergoes various chemical reactions, including:
Oxidation: This compound exhibits antioxidant activity, which suggests it can undergo redox reactions.
Substitution: The presence of hydroxyl and methoxy groups in its structure allows for potential substitution reactions under appropriate conditions.
Common reagents and conditions for these reactions include oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
7-O-Methylaloeresin A has several scientific research applications:
Antibacterial Activity: It shows good activity against multiple drug-resistant strains of Staphylococcus aureus and Salmonella typhimurium.
Antioxidant Activity: It has significant antioxidant properties, making it useful in studies related to oxidative stress and related diseases.
Skin Protection: Extracts containing this compound have been used in studies to mitigate ultraviolet B-induced skin damage.
Mechanism of Action
Comparison with Similar Compounds
7-O-Methylaloeresin A is unique due to its specific glycoside structure and biological activities. Similar compounds include:
Aloesin: Another chromone glycoside with similar antioxidant and antibacterial properties.
Aloin: An anthraquinone glycoside with comparable biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
[4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLXHKDQSQMWSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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